molecular formula C14H17N3O2S B6518755 2-{[1-benzyl-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-methylacetamide CAS No. 904821-62-1

2-{[1-benzyl-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-methylacetamide

Cat. No. B6518755
CAS RN: 904821-62-1
M. Wt: 291.37 g/mol
InChI Key: PLCODKSJNNMRMH-UHFFFAOYSA-N
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Description

The compound is a derivative of imidazole, a heterocyclic aromatic organic compound . Imidazole is a five-membered ring consisting of three carbon atoms and two nitrogen atoms . It’s found in many important biological compounds, including histidine and the B vitamins niacin and riboflavin .


Molecular Structure Analysis

The compound contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms . It also has a benzyl group attached to one of the nitrogen atoms and a sulfanyl group attached to the second carbon atom of the imidazole ring .


Chemical Reactions Analysis

Imidazole compounds are known to participate in a wide range of chemical reactions. They can act as both nucleophiles and electrophiles, and can undergo N-alkylation, N-arylation, and many other reactions .

Mechanism of Action

Target of Action

The primary target of the compound “2-{[1-benzyl-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-methylacetamide” is currently unknown. The compound contains a 1-benzyl-5-hydroxymethyl-1H-imidazole moiety , which suggests it may interact with biological targets that have affinity for imidazole derivatives.

Mode of Action

The mode of action of this compound is not well-studied. Given the presence of the imidazole ring, it is possible that the compound could interact with its targets through hydrogen bonding or π-π stacking interactions. The hydroxymethyl group could also participate in hydrogen bonding, potentially enhancing the compound’s interaction with its targets . .

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. Imidazole derivatives are known to play key roles in various biochemical processes, including the synthesis of purines, histidine metabolism, and functioning as a component of certain enzymes . .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound have not been reported in the literature. The presence of the hydroxymethyl group could potentially enhance water solubility, which might influence absorption and distribution. The compound’s metabolism and excretion would likely depend on its specific molecular interactions within the body .

Action Environment

The influence of environmental factors on the compound’s action, efficacy, and stability is not well-understood. Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s activity. For instance, the stability of the imidazole ring could be influenced by pH, which might impact the compound’s efficacy .

Future Directions

The future directions for this compound would depend on its specific properties and potential applications. Imidazole derivatives are a rich field of study, with potential applications in medicine, agriculture, and industry .

properties

IUPAC Name

2-[1-benzyl-5-(hydroxymethyl)imidazol-2-yl]sulfanyl-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2S/c1-15-13(19)10-20-14-16-7-12(9-18)17(14)8-11-5-3-2-4-6-11/h2-7,18H,8-10H2,1H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLCODKSJNNMRMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CSC1=NC=C(N1CC2=CC=CC=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[1-benzyl-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-methylacetamide

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